molecular formula C9H8FNO2 B1407204 8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one CAS No. 1267701-87-0

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Cat. No.: B1407204
CAS No.: 1267701-87-0
M. Wt: 181.16 g/mol
InChI Key: SAPYXLJRKMNQGG-UHFFFAOYSA-N
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Description

“8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one” is a chemical compound . It has a molecular weight of 167.18 . It is related to the 2H-1,4-Benzoxazin-3(4H)-one family .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzoxazine ring, which is a type of oxygen-containing heterocycle . The InChI code for this compound is 1S/C9H10FNO/c1-6-5-11-8-4-2-3-7 (10)9 (8)12-6/h2-4,6,11H,5H2,1H3 .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Medicinal Compounds

8-Fluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one and its derivatives are utilized in the synthesis of various medicinal compounds. For example, it has been used in the no-carrier-added (NCA) synthesis of 6-[18F]fluoro-L-DOPA, a compound used in medical imaging, particularly in positron emission tomography (PET) scans for diagnosing Parkinson's disease (Horti, Redmond, & Soufer, 1995).

Herbicidal Activity

Compounds based on this chemical structure, such as flumioxazin, exhibit significant herbicidal activity. They act as inhibitors of protoporphyrinogen oxidase, an enzyme critical for plant growth. These compounds show efficacy against a broad spectrum of weeds while being safe for crops (Huang et al., 2005).

Antimicrobial and Antioxidant Properties

Derivatives of this compound have been synthesized for their potential antimicrobial and antioxidant properties. These compounds have shown effectiveness in in vitro studies against various microorganisms (Sonia et al., 2013).

Antithrombotic Activity

Fluorinated derivatives of this compound have been explored for their dual antithrombotic properties. These compounds can inhibit thrombin and antagonize glycoprotein IIb/IIIa receptors, making them potential candidates for treating thrombosis (Ilić, Kikelj, & Ilaš, 2012).

Herbicide Synthesis

The compound is also a key intermediate in the synthesis of the herbicide flumioxazin, demonstrating its significant role in the agricultural industry (X. Qiang, 2011).

Calcium Activity Modulation

Certain substituted derivatives of 1,4-benzoxazine, closely related to this compound, have shown moderate activity on intracellular calcium. These findings could be relevant for developing drugs that modulate calcium activity within cells (Bourlot et al., 1998).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

8-fluoro-2-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c1-5-9(12)11-7-4-2-3-6(10)8(7)13-5/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPYXLJRKMNQGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(O1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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